molecular formula C8H5BrS B074336 7-Bromobenzo[b]thiophene CAS No. 1423-61-6

7-Bromobenzo[b]thiophene

Cat. No. B074336
CAS RN: 1423-61-6
M. Wt: 213.1 g/mol
InChI Key: NOICDPBEDNMHQK-UHFFFAOYSA-N
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Description

7-Bromobenzo[b]thiophene is an aromatic heterocyclic compound with the molecular formula C8H5BrS . It is a derivative of benzo[b]thiophene, a sulfur-containing heterocycle that has structural similarities with active compounds used in drug design . The benzo[b]thiophene scaffold is one of the privileged structures in drug discovery, exhibiting various biological activities .


Molecular Structure Analysis

The molecular structure of 7-Bromobenzo[b]thiophene consists of a benzene ring fused with a thiophene ring, with a bromine atom attached at the 7-position . The exact mass of the molecule is 211.92953 g/mol .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives, including 7-Bromobenzo[b]thiophene, can undergo various chemical reactions. For example, they can participate in the Suzuki-Miyaura reaction, a type of cross-coupling reaction . They can also undergo electrochemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromobenzo[b]thiophene include a molecular weight of 213.10 g/mol, a computed XLogP3-AA of 3.6, and a topological polar surface area of 28.2 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .

Scientific Research Applications

Synthesis of Derivatives

7-Bromobenzo[b]thiophene can be used as a building block in the synthesis of various derivatives. For instance, it has been used in the synthesis of 4,4′-bibenzo[c]thiophene derivatives . These derivatives have been studied for their optical and electrochemical properties .

Organic Optoelectronic Devices

The synthesized derivatives of 7-Bromobenzo[b]thiophene can be used in emitters, photosensitizers, and semiconductors for organic optoelectronic devices . These devices have a wide range of applications in electronics and photonics.

Fluorescence Properties

The derivatives of 7-Bromobenzo[b]thiophene have been found to exhibit fluorescence properties . This makes them potentially useful in the development of fluorescent materials and sensors.

Electrochemical Properties

The electrochemical properties of 7-Bromobenzo[b]thiophene derivatives have been studied . Understanding these properties can help in the development of new materials for electrochemical applications.

Antifungal Activity

Compounds based on the benzo[b]thiophene moiety, which includes 7-Bromobenzo[b]thiophene, have been studied for their antifungal activity . This suggests potential applications in the development of new antifungal agents.

Material Science

Thiophene derivatives, including those of 7-Bromobenzo[b]thiophene, are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in the protection of metals and alloys against corrosion.

Organic Semiconductors

Thiophene-mediated molecules, including 7-Bromobenzo[b]thiophene, have a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices.

Biological Effects

Thiophene-based analogs, including 7-Bromobenzo[b]thiophene, have been studied by scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Safety and Hazards

When handling 7-Bromobenzo[b]thiophene, suitable protective equipment should be worn to prevent contact with skin, eyes, and clothing . Generation of vapor or mist should be prevented, and hands and face should be washed thoroughly after handling . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Benzo[b]thiophene derivatives, including 7-Bromobenzo[b]thiophene, have a wide range of applicability, leading to extensive research in their synthesis . They have been used as organic photoelectric materials and organic semiconductors, and as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Future research will likely continue to explore new synthetic methods and potential applications for these compounds .

properties

IUPAC Name

7-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOICDPBEDNMHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476429
Record name 7-bromobenzo[b]thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobenzo[b]thiophene

CAS RN

1423-61-6
Record name 7-bromobenzo[b]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromobenzo[b]thiophene
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Synthesis routes and methods I

Procedure details

To a mixture of 2-bromothiophenol (5 g) and 2-bromomethyl-1,3-dioxolane (2.98 mL) in N,N-dimethylformamide (50 mL) was added potassium carbonate (5.48 g) at room temperature, and the mixture was stirred overnight. The reaction mixture was poured into water, and the mixture was extracted with diethyl ether. The extract washed with water, 1 mol/L sodium hydroxide aqueous solution, water and brine successively, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give (2-bromophenylthiomethyl)-1,3-dioxolane (7.25 g). To a mixture of poly phosphoric acid (20 g) and chlorobenzene (40 mL) was added a solution of (2-bromophenylthiomethyl)-1,3-dioxolene (7.25 g) in chlorobenzene (20 mL), and the mixture was refluxed for 8 hours. The reaction mixture was cooled to room temperature and supernatant solution was collected by decantation. Toluene was added to the residue, and the supernatant was collected by decantation after the mixture was stirred. The supernatant was combined and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, and the solution washed with a saturated sodium hydrogencarbonate aqueous solution, water and brine and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane) to give the title compound (2.27 g).
[Compound]
Name
poly phosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
(2-bromophenylthiomethyl)-1,3-dioxolene
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorobenzene (100 mL) and polyphosphoric acid (30.4 g, PPA) were combined and heated to reflux. The 2-(2-bromophenylthio) acetaldehyde diethyl acetal (13.7 g, 44.88 mmol, Scheme I, step A above) dissolved in chlorobenzene (20 mL) was added dropwise to the refluxing mixture over 20 minutes. The reaction was refluxed for 4 hours and then cooled. The solvent was decanted from the residue and toluene (2×50 mL) was added to the residue, stirred and decanted. The chlorobenzene/toluene extracts were concentrated under vacuum and the residue taken up in ethyl acetate and water. The organic phase was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered and concentrated to provide 7-bromobenzo(b)thiophene (8.91 g, 93%).
[Compound]
Name
polyphosphoric acid
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene is dissolved in chlorobenzene (50 mL) and the solution is heated to 70° C. PPA (10.5 mL) is then added carefully and the biphasic mixture is heated at 150° C. overnight. The resulting dark syrup is allowed to cool down and the supernatant solvent removed by pipette. Chlorobenzene (15 mL) is added to the residue and heated to 150° C. for 30 min. The solvent is removed again and the residue washed with small amounts of dichloromethane until the washings are clear. The organic fractions are combined and filtered through celite to afford a clear yellow solution. Concentration under vacuum followed by LC using cyclohexane as the eluent provided the title compound as a viscous colourless oil (1.21 g, 35%).
Name
1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods IV

Procedure details

To a 500 ml 3-neck flask was weighed out 15 g of polyphosphoric acid (PPA) followed by chlorobenzene (250 ml). After the mixture was heated to reflux (2-bromo-phenylsulfanyl)-acetaldehyde dimethylacetal (8.0 g in 60 ml chlorobenzene, 28.9 mmol) was added dropwise over 2.5 h via addition funnel and refluxed for an additional 24 h. After the reaction cooled it was filtered through a silica plug and concentrated to 6.04 g amber colored oil. Further purification by column chromatography (100% hexanes) afforded 5.47 g (89%) product as a clear oil: 1H NMR (300 MHz, DMSO-d6): δ 7.37 (1H, t, J=7.8 Hz), 7.63 (2H, m), 7.90 (1H, d, J=5.5 Hz), 7.94 (1H, d, J=7.9 Hz).
[Compound]
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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